molecular formula C22H19FN4O2S B2928568 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide CAS No. 1297609-68-7

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide

Cat. No.: B2928568
CAS No.: 1297609-68-7
M. Wt: 422.48
InChI Key: PFYHXLFTAAKFQS-UHFFFAOYSA-N
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Description

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a synthetically derived small molecule recognized for its potential as a modulator of protein kinase activity. Its core structure, featuring a pyrazolidine scaffold substituted with fluorophenyl-thiazole and methoxybenzyl groups, is designed to interact with the ATP-binding pocket of specific kinases. This compound has been identified in specialized chemical libraries, such as the Published Kinase Inhibitor Set (PKIS), which is used to profile the selectivity and off-target effects of kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/27109357/]. Research with this molecule is primarily focused on the field of chemical biology, where it serves as a critical tool for deconvoluting complex kinase-driven signaling networks. Its primary research value lies in its utility for high-throughput screening and kinase selectivity profiling assays, helping to identify novel targets and understand the polypharmacology of kinase inhibitors. By inhibiting specific yet-to-be-fully-elucidated kinase targets, this compound enables the investigation of downstream cellular processes, including proliferation, apoptosis, and inflammation. It represents a valuable asset for researchers aiming to explore new therapeutic avenues in oncology and other disease areas characterized by dysregulated kinase signaling.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c1-13-20(30-22(25-13)15-5-7-16(23)8-6-15)18-11-19(27-26-18)21(28)24-12-14-3-9-17(29-2)10-4-14/h3-10,18-19,26-27H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKVTRLSIJLKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20H20FN3OS
  • Molecular Weight : 373.45 g/mol
  • CAS Number : 923244-91-1

Structural Features

The compound possesses a thiazole ring, a pyrazolidine moiety, and a fluorophenyl group, contributing to its diverse biological activities. The presence of the methoxyphenyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazoles and pyrazolidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound is hypothesized to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. Compounds with thiazole structures have been reported to modulate inflammatory pathways effectively.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. This could lead to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Antimicrobial Properties

Similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole ring is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes.

Efficacy Data

Preliminary screening revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole or pyrazolidine rings can significantly alter potency and selectivity.

ModificationEffect on Activity
Fluorination on phenyl groupIncreased lipophilicity and potential binding affinity
Methoxy group substitutionEnhanced metabolic stability
Variations in side chainsAltered bioavailability and toxicity profiles

Absorption and Distribution

The lipophilic nature of the compound suggests good absorption characteristics. Studies indicate that similar compounds demonstrate favorable pharmacokinetic profiles, including high oral bioavailability.

Metabolism

Metabolic studies indicate that the compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Understanding these pathways is essential for predicting drug interactions and optimizing dosing regimens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Pyrazolidine vs. Pyrazole/Pyrimidine: The target compound’s pyrazolidine core distinguishes it from analogs with pyrazole (e.g., 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, ) or pyrimidine scaffolds (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives, ).
  • Thiazole Substituents :
    The 2-(4-fluorophenyl)-4-methyl-thiazole group is structurally analogous to thiazole-containing compounds such as ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (). Fluorophenyl groups are common in bioactive molecules due to their electronegativity and metabolic stability .

Substituent Analysis

  • 4-Methoxyphenylbenzyl Group :
    The N-[(4-methoxyphenyl)methyl] substituent differentiates the compound from analogs with simpler benzyl groups (e.g., N-(4-methyl-1,3-thiazol-2-yl)propanamide, ). Methoxy groups enhance lipophilicity and may influence pharmacokinetic properties .

  • Carboxamide Functionality :
    The pyrazolidine-3-carboxamide group is shared with compounds like N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide (). Carboxamides are critical for hydrogen bonding in target interactions .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Evidence ID
Target Compound Pyrazolidine 2-(4-Fluorophenyl)-4-methylthiazole; N-(4-methoxybenzyl)carboxamide Undisclosed (likely medicinal) -
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole Chlorophenyl, fluorophenyl, ethyl ester Material science, agrochemical
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide Pyrazole 4-Methoxyphenyl, hydroxyethylcarboxamide Medicinal (enzyme inhibition)
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole-thiazole Trifluoromethyl, phenylthiazole, trifluoromethylbenzyl Anticancer, antiviral

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